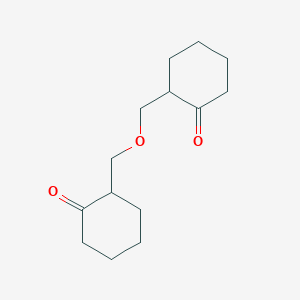
2,2'-(Oxydimethanediyl)dicyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Oxydimethanediyl)dicyclohexanone is an organic compound with a unique structure consisting of two cyclohexanone rings connected by an oxygen atom through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxydimethanediyl)dicyclohexanone typically involves the reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two cyclohexanone molecules, facilitated by the oxygen atom. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include water or alcohols
Industrial Production Methods
Industrial production of 2,2’-(Oxydimethanediyl)dicyclohexanone follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Oxydimethanediyl)dicyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methylene bridges can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
2,2’-(Oxydimethanediyl)dicyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Oxydimethanediyl)dicyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a single cyclohexane ring.
Cyclohexanol: The reduced form of cyclohexanone with an alcohol group.
Cyclohexene: An unsaturated derivative with a double bond.
Uniqueness
2,2’-(Oxydimethanediyl)dicyclohexanone is unique due to its dual cyclohexanone structure connected by an oxygen atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that simpler compounds cannot fulfill.
Properties
CAS No. |
5394-54-7 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-[(2-oxocyclohexyl)methoxymethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H22O3/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h11-12H,1-10H2 |
InChI Key |
DZGKWALXSURTBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)COCC2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















